molecular formula C5H12Br2N4S B1404848 {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide CAS No. 1351609-18-1

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide

Cat. No. B1404848
M. Wt: 320.05 g/mol
InChI Key: MQEATVJMRLQQJU-UHFFFAOYSA-N
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Description

The compound “{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical modifications. For instance, 3-bromobenzoic acid is converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide. The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been investigated using techniques such as IR, HNMR, and UV–visible spectroscopy . The DFT study utilized M06/6-311G (d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown significant antibacterial activity. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For instance, the DFT study revealed that one of the derivatives exhibited the lowest band gap value (4.618 eV) and significant linear polarizability .

Safety And Hazards

While specific safety and hazard information for “{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide” is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include further exploration of their nonlinear optical properties and potential applications in optoelectronics . Additionally, more research is needed to fully understand their mechanism of action and to harness their optimum antibacterial potential .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.2BrH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEATVJMRLQQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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